![molecular formula C22H23F2NO B2827740 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one CAS No. 2097863-59-5](/img/structure/B2827740.png)

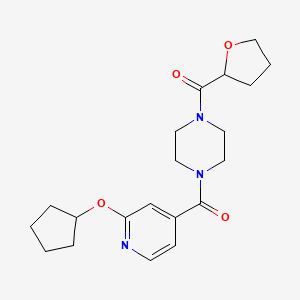

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide" and "1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride" are structurally similar to the compound you mentioned. They are typically in solid form .

Molecular Structure Analysis

The InChI code for “1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide” is1S/C8H12F2N2O/c9-8(10)5-7(8)1-3-12(4-2-7)6(11)13/h1-5H2,(H2,11,13) . The InChI code for “1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride” is 1S/C7H11F2N.ClH/c8-7(9)5-6(7)1-3-10-4-2-6;/h10H,1-5H2;1H . Physical And Chemical Properties Analysis

The compound “1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide” has a molecular weight of 190.19 . The compound “1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride” has a molecular weight of 183.6266864 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates as Dipeptide Synthons :

- This compound has been utilized in the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons. It demonstrates the potential for use in peptide synthesis as a dipeptide building block, highlighting its significance in the development of complex peptide structures (Suter, Stoykova, Linden, & Heimgartner, 2000).

Diversity-Oriented Synthesis of Azaspirocycles :

- The compound is integral in the multicomponent condensation processes for creating omega-unsaturated dicyclopropylmethylamines, leading to the formation of heterocyclic azaspirocycles. These functionalized pyrrolidines, piperidines, and azepines are important for chemistry-driven drug discovery, underscoring the compound's versatility in synthesizing diverse molecular structures (Wipf, Stephenson, & Walczak, 2004).

Materials Science and Industrial Applications

Corrosion Inhibition in Materials :

- Derivatives of this compound have been studied for their corrosion inhibition properties in materials like mild steel, especially in acidic environments. The effectiveness of these derivatives as inhibitors underlines their potential applications in protecting industrial materials (Chafiq et al., 2020).

Semi-Interpenetrating Polymer Networks :

- The compound has applications in creating semi-interpenetrating polymer networks with enhanced mechanical properties, thermal behavior, and proton conductivity. This makes it relevant in the development of advanced materials, such as those used in proton exchange membranes (Jiang et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2NO/c23-22(24)16-21(22)11-13-25(14-12-21)20(26)15-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19H,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBGUUKXZNEQEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC2(F)F)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2827658.png)

![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2827662.png)

![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2827664.png)

![4-(morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2827668.png)

![2-(4-butoxyphenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2827671.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2827672.png)

![2-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2827675.png)

![4-{[2-[(2-chlorobenzyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-furylmethyl)cyclohexanecarboxamide](/img/structure/B2827678.png)

![N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide](/img/structure/B2827679.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2827680.png)